Fluorure de 2-nitrobenzènesulfonyle

Vue d'ensemble

Description

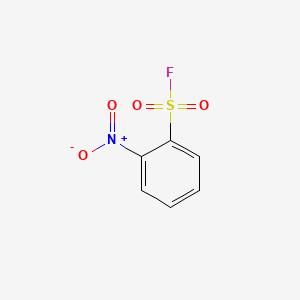

2-Nitrobenzenesulfonyl fluoride (2-NSF) is an organofluorine compound used in a variety of synthetic and biological processes. The compound is a white solid that is soluble in organic solvents, making it an ideal reagent for synthetic organic chemistry. In addition, 2-NSF has been used as a protease inhibitor in biochemical and physiological studies.

Applications De Recherche Scientifique

Synthèse Organique

Le fluorure de 2-nitrobenzènesulfonyle est un réactif précieux en synthèse organique. Il est utilisé pour introduire le groupe sulfonyl fluorure dans les molécules organiques, qui peut servir de précurseur pour des transformations chimiques ultérieures . Ce composé est particulièrement utile dans la synthèse de molécules complexes en raison de son équilibre de stabilité et de réactivité.

Biologie Chimique

En biologie chimique, le this compound a été utilisé comme sonde covalente. Il cible des acides aminés ou des protéines spécifiques, permettant l'étude des processus biologiques au niveau moléculaire . Cette interaction sélective est cruciale pour comprendre les fonctions des protéines et concevoir de nouveaux tests biologiques.

Découverte de Médicaments

Le profil de réactivité unique du composé en fait un candidat pour le développement d'inhibiteurs de protéases. Ces inhibiteurs peuvent être utilisés pour traiter diverses maladies en inactivant les enzymes clés impliquées dans la progression de la maladie . Par exemple, il est structurellement similaire à Pefabloc®, un inhibiteur connu de la sérine protéase.

Science des Matériaux

Le this compound joue un rôle dans le développement de nouveaux matériaux. Son incorporation dans les polymères peut améliorer leurs propriétés, les rendant appropriés pour des applications spécialisées . Les chercheurs explorent son utilisation dans la création de matériaux avancés aux caractéristiques uniques.

Imagerie Diagnostique

Le composé a des applications potentielles en imagerie diagnostique, en particulier en tomographie par émission de positons (TEP). Il peut être utilisé pour créer des biomarqueurs marqués au 18F qui aident à la détection et au suivi des maladies . Cette application est importante pour les techniques de diagnostic non invasives.

Agents Antibactériens

Des études récentes ont montré que le this compound peut être efficace contre les bactéries Gram-négatives. Le groupe sulfonyl fluorure réagit avec les protéines bactériennes, ce qui conduit à leur inactivation et à la mort subséquente des bactéries . Cela ouvre de nouvelles voies pour le développement d'antibiotiques.

Technologie des Batteries

Dans le domaine du stockage d'énergie, le this compound a été étudié comme additif d'électrolyte dans les batteries lithium-oxygène. Il contribue à former une interface d'électrolyte solide stable à la surface du lithium, améliorant les performances et la longévité de la batterie .

Chimie de la Fluoration

Le composé est également important en chimie de la fluoration, où il est utilisé pour introduire des atomes de fluor dans les molécules organiques. Ceci est crucial pour la synthèse de nombreux produits pharmaceutiques et agrochimiques .

Mécanisme D'action

Target of Action

The primary targets of 2-Nitrobenzenesulfonyl fluoride are proteins or nucleic acids . The compound is used as a connector for the assembly of small molecules linked with these targets .

Mode of Action

2-Nitrobenzenesulfonyl fluoride interacts with its targets by forming a sulfonyl fluoride motif . This motif is used as a connector for the assembly of small molecules with proteins or nucleic acids . This interaction results in changes to the structure and function of the target molecules .

Biochemical Pathways

It is known that the compound can affect the structure and function of proteins and nucleic acids , which are involved in numerous biochemical pathways. The downstream effects of these changes would depend on the specific proteins or nucleic acids targeted.

Result of Action

The result of the action of 2-Nitrobenzenesulfonyl fluoride is the modification of the structure and function of proteins or nucleic acids . This can have a variety of molecular and cellular effects, depending on the specific targets involved.

Analyse Biochimique

Biochemical Properties

2-Nitrobenzenesulfonyl fluoride plays a significant role in biochemical reactions as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity . This interaction is crucial for studying the mechanisms of enzyme action and for developing potential therapeutic agents.

Cellular Effects

The effects of 2-Nitrobenzenesulfonyl fluoride on various cell types and cellular processes are profound. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular processes including digestion, immune response, and blood coagulation . The inhibition of these enzymes can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Nitrobenzenesulfonyl fluoride exerts its effects by binding to the active site of serine proteases. This binding involves the formation of a covalent bond with the serine residue, leading to irreversible inhibition of the enzyme . This mechanism is essential for understanding how enzyme inhibitors can be used to regulate biochemical pathways and for designing drugs that target specific enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Nitrobenzenesulfonyl fluoride change over time. The compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to 2-Nitrobenzenesulfonyl fluoride in in vitro studies has shown sustained inhibition of target enzymes, which can lead to prolonged alterations in cellular function.

Dosage Effects in Animal Models

The effects of 2-Nitrobenzenesulfonyl fluoride vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as tissue damage and systemic toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

2-Nitrobenzenesulfonyl fluoride is involved in metabolic pathways that include the inhibition of serine proteases. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-Nitrobenzenesulfonyl fluoride is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments. This distribution is important for its effectiveness as an enzyme inhibitor and for its potential therapeutic use.

Subcellular Localization

The subcellular localization of 2-Nitrobenzenesulfonyl fluoride is primarily in the cytoplasm, where it interacts with target enzymes . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its activity and function in inhibiting serine proteases and regulating biochemical pathways.

Propriétés

IUPAC Name |

2-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIQAVSSNKMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195819 | |

| Record name | 2-Nitrobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-98-7 | |

| Record name | 2-Nitrobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 433-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROBENZENESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WX6R7FE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-nitrobenzenesulfonyl fluoride in studying protein structure and function?

A1: 2-Nitrobenzenesulfonyl fluoride (NBSF) serves as a valuable tool in characterizing protein structure and function. Specifically, it acts as a modifying agent for certain amino acids within proteins. [] In a study focusing on BnSP-7, a myotoxic phospholipase A(2) homologue found in Bothrops neuwiedi pauloensis venom, NBSF was employed to modify Tyrosine (Tyr) residues. [] By observing the changes in the protein's activity after modification with NBSF, researchers can glean insights into the roles of specific tyrosine residues in the protein's function.

Q2: Are there alternative chemical modification reagents similar to 2-nitrobenzenesulfonyl fluoride?

A2: Yes, the study investigating BnSP-7 utilized other chemical modifiers alongside NBSF. For instance, 4-bromophenacyl bromide (BPB) was used to modify Histidine (His) residues, and acetic anhydride (AA) was used to modify Lysine (Lys) residues. [] These reagents, along with NBSF, allowed for a comprehensive analysis of how different amino acid residues contribute to the overall activity of BnSP-7. The choice of using a specific modifying reagent often depends on the target amino acid and the research question being addressed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)

![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)

![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)

![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)

![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)

![(2,4-Difluorophenyl)-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1215137.png)